Product packaging for beta-Alanine, N-nitroso-N-propyl-(Cat. No.:CAS No. 10478-43-0)

beta-Alanine, N-nitroso-N-propyl-

Cat. No.: B15184877
CAS No.: 10478-43-0
M. Wt: 160.17 g/mol
InChI Key: LGQRXYUGRFHNHK-UHFFFAOYSA-N
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Description

Chemical Synthesis Routes

The principal method for synthesizing N-nitroso compounds is through the reaction of a secondary amine with a nitrosating agent.

N-nitroso compounds are generally formed when a secondary amine reacts with a nitrosating agent, which acts as a nitrosonium ion ([NO]+) carrier. sci-hub.se The lone pair of electrons on the nitrogen atom of the secondary amine undertakes a nucleophilic attack on the electrophilic nitrosonium ion, leading to the formation of an N-N bond. sci-hub.se This reaction is a key step in the synthesis of a wide array of N-nitroso compounds. researchgate.net The general reactivity of amines towards nitrosation is influenced by their basicity, with amines possessing electron-donating alkyl groups exhibiting higher basicity and thus, a greater propensity for nitrosation. ccsnorway.com

The efficiency and outcome of the nitrosation reaction are significantly influenced by the surrounding reaction conditions. Factors such as pH, temperature, and the presence of catalysts or inhibitors play a crucial role.

Nitrosation of secondary amines with nitrites typically occurs under acidic conditions (pH 2-5) at room temperature. sci-hub.se The acidic environment facilitates the formation of the active nitrosating agent from nitrite (B80452) precursors. researchgate.net For instance, the nitrosation of amino acids in acidic aqueous media, mimicking gastric conditions, has been shown to have a rate equation proportional to the square of the nitrite concentration, with an optimal pH range of 2.3-2.7. nih.gov Furthermore, the presence of certain carbonyl compounds, like formaldehyde, can enhance the rate of N-nitrosamine formation, in some cases by a factor of 5 to 152 at a neutral pH of 7. nih.gov

A variety of chemical agents can act as nitrosating agents, each with distinct reactivity and applications. The choice of nitrosating agent can significantly impact the yield and selectivity of the N-nitrosation reaction. The primary reactive nitrosating agents include dinitrogen trioxide (N₂O₃), dinitrogen tetraoxide (N₂O₄), nitrosyl halides (e.g., NOCl), and alkyl nitrites. sci-hub.senih.gov

Nitrous acid (HNO₂), often generated in situ from sodium nitrite and an acid, is a common nitrosating agent, though it can be weak for certain substrates like secondary amides. sci-hub.se More potent nitrosating systems, such as a combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite, have been developed for the effective nitrosation of secondary amines under mild conditions. researchgate.net Nitrosyl halides and nitrosonium salts are particularly efficient nitrosating agents in organic solvents. nih.gov

Table 1: Common Nitrosating Agents and Their Characteristics

Nitrosating AgentTypical PrecursorsOptimal ConditionsCharacteristics
Dinitrogen Trioxide (N₂O₃)Sodium Nitrite + AcidAqueous, Acidic pHMain nitrosating agent in acidic aqueous solutions of nitrite. nih.gov
Nitrosyl Halides (e.g., NOCl)---Organic SolventsHighly efficient for nitrosation of less reactive substrates. nih.gov
Alkyl Nitrites (e.g., tert-butyl nitrite)---Organic SolventsPowerful nitrosating agents under mild conditions. nih.gov
p-TSA-NaNO₂p-toluenesulfonic acid + Sodium NitriteMild, HeterogeneousA novel and effective system for N-nitrosation of secondary amines. researchgate.net

Biosynthesis of the Beta-Alanine (B559535) Moiety

The beta-alanine portion of N-nitroso-N-propyl-beta-alanine is a naturally occurring β-amino acid. nih.gov Unlike its α-amino acid counterparts, it is not incorporated into proteins but plays a crucial role as a precursor in various metabolic pathways. nih.govalfa-chemistry.com

In living organisms, beta-alanine is synthesized through several metabolic routes. A primary pathway involves the degradation of pyrimidine (B1678525) nucleotides, specifically the catabolism of uracil (B121893) and dihydrouracil. nih.gov In humans, the reductive pathway for uracil degradation leads to the formation of beta-alanine. youtube.com This process involves the reduction of uracil to dihydrouracil, followed by a ring-opening hydrolysis to produce N-carbamoyl-beta-alanine, which is then converted to beta-alanine, ammonia, and carbon dioxide by the enzyme beta-ureidopropionase. youtube.com

Another significant endogenous source of beta-alanine is the breakdown of dipeptides like carnosine and anserine, which are found in protein-rich foods. nih.gov Additionally, a novel biosynthetic pathway has been identified in some bacteria, such as Acinetobacter baylyi, where beta-alanine can be synthesized from l-aspartate via intermediates like 1,3-diaminopropane (B46017) and 3-aminopropanal, involving promiscuous metabolic enzymes. nih.gov In prokaryotes, the decarboxylation of L-aspartate by L-aspartate-α-decarboxylase is a major route for beta-alanine production. researchgate.net

The industrial production of beta-alanine is increasingly shifting towards biological methods due to their milder reaction conditions and environmental benefits compared to traditional chemical synthesis. frontiersin.org These methods primarily involve enzymatic conversion and whole-cell synthesis. alfa-chemistry.comnih.gov

Enzymatic synthesis utilizes specific enzymes to catalyze the conversion of various substrates into beta-alanine. Key enzymes include:

L-aspartate-α-decarboxylase (ADC): This enzyme catalyzes the direct decarboxylation of L-aspartate to form beta-alanine. nih.gov

Nitrilase: These enzymes can convert β-aminopropionitrile directly into beta-alanine. nih.gov

Aspartate ammonia-lyase (AspA) and ADC cascade: A two-enzyme system where AspA converts fumaric acid to L-aspartate, which is then converted to beta-alanine by ADC. nih.gov

Whole-cell synthesis employs microorganisms, either wild-type or genetically engineered, to produce beta-alanine. frontiersin.org This can be achieved through fermentation using sustainable feedstocks like glucose or by using the whole cells as catalysts for the conversion of specific substrates. frontiersin.org For instance, engineered strains of Corynebacterium glutamicum have been developed to produce high titers of beta-alanine from glucose by metabolically engineering the biosynthetic pathways. researchgate.net

Table 2: Enzymatic and Biotechnological Approaches to Beta-Alanine Production

ApproachSubstrate(s)Key Enzyme(s)Organism Examples (for whole-cell)
Enzymatic ConversionL-AspartateL-aspartate-α-decarboxylase (ADC)---
Enzymatic Conversionβ-AminopropionitrileNitrilase---
Enzymatic ConversionFumaric AcidAspartate ammonia-lyase (AspA), ADC---
Whole-cell SynthesisGlucose---Corynebacterium glutamicum (engineered)
Whole-cell SynthesisL-Aspartate---Escherichia coli (engineered)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B15184877 beta-Alanine, N-nitroso-N-propyl- CAS No. 10478-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10478-43-0

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

3-[nitroso(propyl)amino]propanoic acid

InChI

InChI=1S/C6H12N2O3/c1-2-4-8(7-11)5-3-6(9)10/h2-5H2,1H3,(H,9,10)

InChI Key

LGQRXYUGRFHNHK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC(=O)O)N=O

Origin of Product

United States

Synthesis Pathways and Formation Mechanisms of N Nitroso N Propyl Beta Alanine

Biosynthesis of the Beta-Alanine (B559535) Moiety

Substrate Specificity and Biocatalytic Transformations in Beta-Alanine Synthesis

Beta-alanine, the precursor to N-Nitroso-N-propyl-beta-Alanine, is a significant platform chemical that can be synthesized efficiently through biocatalytic methods. frontiersin.org These biological routes, which include enzymatic conversion and whole-cell catalysis, offer high specificity, mild reaction conditions, and environmental benefits over traditional chemical synthesis. frontiersin.orgnih.gov The substrate specificity of the enzymes employed is a critical factor in these biotransformations.

The enzymatic production of beta-alanine can start from several different substrates, showcasing the versatility of biocatalysis:

L-aspartate as a substrate: The most direct enzymatic route involves the decarboxylation of L-aspartic acid. This reaction is catalyzed by L-aspartate-α-decarboxylase (ADC, EC 4.1.1.11), an enzyme that specifically converts L-aspartate into beta-alanine. researchgate.net This method has been a primary focus of research, with studies concentrating on expressing the ADC enzyme (often designated as PanD) from various microorganisms like Corynebacterium glutamicum and Tribolium castaneum in hosts like E. coli to achieve high yields. researchgate.netmdpi.com

Fumaric acid as a substrate: To reduce substrate costs, multi-enzyme cascade systems have been developed. nih.govnih.gov A two-enzyme cascade can convert the cheaper fumaric acid into beta-alanine. nih.gov In this system, aspartate ammonia-lyase (AspA, EC 4.3.1.1) first catalyzes the amination of fumaric acid to produce L-aspartate, which is then immediately converted to beta-alanine by L-aspartate-α-decarboxylase (ADC). nih.govnih.gov This one-pot synthesis approach improves economic feasibility. nih.gov

Maleic acid as a substrate: The substrate scope has been further expanded to include maleic acid, which is even more economical than fumaric acid. mdpi.com A novel three-enzyme cascade has been engineered for this purpose. The pathway involves:

Isomerization of maleic acid to fumaric acid by maleate (B1232345) cis-trans isomerase (MaiA).

Conversion of fumaric acid to L-aspartate by aspartate ammonia-lyase (AspA).

Decarboxylation of L-aspartate to beta-alanine by L-aspartate-α-decarboxylase (ADC). mdpi.com

β-aminopropionitrile as a substrate: Nitrilase enzymes (EC 3.5.5.1) can catalyze the hydrolysis of β-aminopropionitrile directly to beta-alanine. frontiersin.org These enzymes exhibit high specificity for the nitrile group, converting it into a carboxylic acid. frontiersin.org However, this method can be hampered by substrate inhibition at high concentrations, leading to byproduct formation. frontiersin.orgnih.gov

These biocatalytic transformations often utilize whole-cell catalysts, where engineered bacteria like E. coli are used to overexpress the necessary enzymes. frontiersin.orgmdpi.com This approach avoids costly enzyme purification and improves stability. Research continues to focus on discovering or engineering more efficient enzymes and optimizing reaction conditions to enhance yield and productivity for industrial-scale beta-alanine synthesis. frontiersin.orgmdpi.com

Interactive Data Table: Biocatalytic Synthesis of Beta-Alanine

SubstrateEnzyme(s) / MicroorganismKey FindingsYield / ConcentrationReference
L-aspartateL-aspartate-α-decarboxylase (ADC) from Tribolium castaneum expressed in E. coliWhole-cell catalysis achieved high conversion rate.>90% molar conversion at 150 g/L substrate concentration. researchgate.net
Fumaric acidL-aspartase (AspA) and L-aspartate α-decarboxylase (PanD)Two-enzyme cascade system developed.126 mmol/L (9.8 g/L) of beta-alanine from 200 mmol/L fumarate. nih.gov
Maleic acidMaleate isomerase (MaiA), Aspartate ammonia-lyase (AspA), L-aspartate-α-decarboxylase (ADC) in engineered E. coliOne-pot, three-enzyme cascade using two engineered strains.751 mM (66.9 g/L) of beta-alanine, 93.9% yield. mdpi.com
β-aminopropionitrileNitrilase from Alcaligenes sp. OMT-MY14Whole-cell hydrolysis of the nitrile group.3.6 g/L of beta-alanine from 1.0% substrate. frontiersin.org

Degradation and Biotransformation Studies

Chemical Degradation Pathways of N-Nitroso-N-propyl-beta-Alanine

The chemical stability and degradation of N-nitrosamines are influenced by various environmental factors. The decomposition of these compounds can occur through abiotic processes, leading to the formation of various degradation products.

The abiotic decomposition of N-nitrosamines is primarily influenced by photolytic and thermal conditions. Ultraviolet (UV) radiation is a significant factor in the degradation of many N-nitrosamines. The N-N=O functional group can absorb UV light, leading to the cleavage of the N-N bond and subsequent decomposition of the molecule. The rate and extent of photolytic degradation are dependent on the intensity and wavelength of the UV radiation, as well as the presence of other chemical species in the environment that can act as photosensitizers or quenchers.

Temperature is another critical factor. While many nitrosamines are relatively stable at ambient temperatures, elevated temperatures can promote their decomposition. The presence of acidic or basic conditions can also influence the stability of N-nitrosamines, although they are generally more stable over a wide pH range compared to other chemical classes.

Metabolic Activation and Biotransformation of N-Nitroso-N-propyl-beta-Alanine

The biological activity of N-nitrosamines is intrinsically linked to their metabolic activation by cellular enzymes. This biotransformation is a critical step that can lead to either detoxification or the formation of reactive intermediates.

The metabolism of N-nitrosamines is primarily an oxidative process catalyzed by a variety of enzymes. impactfactor.org The initial and most critical step in the bioactivation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. impactfactor.org This α-hydroxylation is a key activation pathway. mdpi.com This reaction results in the formation of an unstable α-hydroxynitrosamine intermediate. nih.gov This intermediate can then undergo spontaneous decomposition to form an aldehyde and a reactive diazonium ion. nih.gov The diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA.

In addition to α-hydroxylation, metabolism can also occur at other positions on the alkyl chains, such as β- and γ-hydroxylation. mdpi.com For instance, the metabolism of N-nitrosodi-n-propylamine (NDPA) involves oxidation at the α-, β-, and γ-carbons. cdc.gov Beta-hydroxylation of NDPA leads to the formation of N-nitroso-2-hydroxy-propylpropylamine. cdc.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolic activation of N-nitrosamines. impactfactor.org Different CYP isozymes exhibit varying specificities and efficiencies in metabolizing different nitrosamines. For many N-alkylnitrosamines, CYP2E1 and CYP2A6 are the major enzymes involved in their activation. nih.gov For example, CYP2E1 is primarily responsible for the activation of N-nitrosamines with shorter alkyl chains, such as N-nitrosodimethylamine (NDMA). nih.gov As the length of the alkyl chain increases, the contribution of CYP2A6 becomes more significant. nih.gov CYP2A6 plays a major role in the activation of N-nitrosodiethylamine (NDEA) and NDPA. nih.gov In the case of N-nitrosodibutylamine (NDBA), CYP1A1 has been identified as a key enzyme in its metabolic activation. nih.gov

Given the structure of beta-Alanine (B559535), N-nitroso-N-propyl-, it is likely that CYP enzymes, particularly those of the CYP2A and CYP2E families, would be involved in its metabolism. The presence of the n-propyl group suggests that α-hydroxylation would be a primary metabolic pathway, leading to the formation of propionaldehyde and a reactive species derived from the N-nitroso-beta-alanine moiety. The metabolism of NDPA is known to be catalyzed by CYP2E1 and CYP2B1. mdpi.com

Table 1: Major Cytochrome P450 Enzymes in the Metabolism of Various N-Nitrosamines

N-NitrosamineMajor Metabolizing CYP Enzymes
N-nitrosodimethylamine (NDMA)CYP2E1 nih.gov
N-nitrosodiethylamine (NDEA)CYP2A6 nih.gov
N-nitrosodi-n-propylamine (NDPA)CYP2A6, CYP2E1, CYP2B1 mdpi.comnih.gov
N-nitrosodibutylamine (NDBA)CYP1A1 nih.gov
Tobacco-Specific Nitrosamines (e.g., NNK, NNN)CYP2A6, CYP2A13 nih.gov

This table is generated based on available research on various N-nitrosamines and illustrates the diversity of CYP enzyme involvement.

In addition to metabolic activation, organisms possess detoxification pathways to eliminate N-nitrosamines and their reactive metabolites. One of the primary detoxification mechanisms is enzymatic denitrosation, which involves the removal of the nitroso group. This process is also catalyzed by cytochrome P450 enzymes and competes with the activation pathway of α-hydroxylation. Denitrosation leads to the formation of the corresponding secondary amine and nitric oxide, which can be further metabolized and excreted.

Another detoxification route involves the conjugation of the nitrosamine (B1359907) or its metabolites with endogenous molecules such as glutathione or glucuronic acid. These conjugation reactions, catalyzed by enzymes like glutathione S-transferases and UDP-glucuronosyltransferases, increase the water solubility of the compounds, facilitating their excretion from the body. For NDPA, a portion is excreted as the glucuronide of its β-hydroxylated metabolite. cdc.gov

The balance between metabolic activation and detoxification pathways is a critical determinant of the ultimate biological effect of a given N-nitrosamine.

Catabolism of the Beta-Alanine Backbone

The breakdown of the beta-alanine backbone is a key process in the metabolism of this non-proteinogenic amino acid. It occurs across various organisms, from microbes to mammals, and involves several distinct biochemical routes.

Biochemical Pathways of Beta-Alanine Degradation

The catabolism of beta-alanine primarily proceeds through three main pathways:

Transamination: This is a major route where beta-alanine is converted to malonate semialdehyde. nih.govhmdb.ca This reaction involves the transfer of the amino group from beta-alanine to an alpha-keto acid, commonly α-ketoglutarate or pyruvate. nih.govwikipedia.org

Reductive Pyrimidine (B1678525) Degradation: Beta-alanine is a key intermediate in the catabolism of pyrimidine bases like uracil (B121893) and thymine. nih.govbio-rad.com In this pathway, dihydrouracil is hydrolyzed to N-carbamoyl-beta-alanine, which is then further broken down to release beta-alanine, carbon dioxide, and ammonia. bio-rad.comoatext.com

Degradation of Beta-Alanine Containing Dipeptides: In mammals, beta-alanine is a component of dipeptides such as carnosine and anserine. nih.govsmpdb.ca The hydrolysis of these dipeptides by carnosinase releases beta-alanine, which can then enter catabolic pathways. sigmaaldrich.com

Enzymology of Beta-Alanine Catabolism

Several key enzymes are involved in the breakdown of beta-alanine. The specific enzymes utilized can vary depending on the organism and the metabolic pathway.

EnzymeFunctionCofactorPathway
Beta-alanine-pyruvate aminotransferase Catalyzes the transamination of beta-alanine with pyruvate to form malonate semialdehyde and L-alanine. wikipedia.orgPyridoxal phosphateTransamination
4-Aminobutyrate aminotransferase (GABAT) Catalyzes the conversion of beta-alanine and 2-oxoglutarate to malonate semialdehyde and L-glutamic acid. bio-rad.comPyridoxal phosphateTransamination
Malonate-semialdehyde dehydrogenase Oxidizes malonate semialdehyde to malonate, which can then be converted to malonyl-CoA. hmdb.cawikipedia.orgNAD(P)+Transamination
Ureidopropionase (beta-alanine synthase) Hydrolyzes N-carbamoyl-beta-alanine to beta-alanine, ammonia, and carbon dioxide. bio-rad.comoatext.com-Reductive Pyrimidine Degradation
Carnosinase Hydrolyzes carnosine into beta-alanine and L-histidine. sigmaaldrich.com-Dipeptide Degradation

This table is based on data for beta-alanine catabolism and does not reflect enzymes acting on beta-Alanine, N-nitroso-N-propyl-.

Microbial and Mammalian Metabolic Fates of Beta-Alanine

The ultimate fate of the beta-alanine backbone differs between microorganisms and mammals.

In microbial systems , beta-alanine can serve as a carbon and nitrogen source. For instance, in Pseudomonas sp., beta-alanine is catabolized to malonic acid semialdehyde, which is then converted to acetyl-CoA, a central metabolite that can enter the citric acid cycle for energy production. nih.govasm.org Some bacteria can also utilize beta-alanine in the biosynthesis of coenzyme A. pathbank.orgfrontiersin.org

In mammals , the catabolism of beta-alanine also leads to the formation of acetyl-CoA. nih.gov The initial transamination to malonate semialdehyde is followed by oxidative decarboxylation. nih.gov The resulting acetyl-CoA can be used for energy production through the citric acid cycle or for the synthesis of fatty acids. hmdb.cawikipedia.org Beta-alanine in mammals is also a precursor for the synthesis of carnosine, anserine, and pantothenic acid (Vitamin B5), which is a component of coenzyme A. nih.govsigmaaldrich.com

Structure Activity Relationships and Mechanistic Analysis

Influence of Molecular Structure on N-Nitrosamine Reactivity

The reactivity of N-nitrosamines is largely dictated by the stability of the N-N bond and the susceptibility of the α-carbons to enzymatic hydroxylation. The N-nitroso group imparts a significant double bond character to the N-N bond, resulting in hindered rotation. nih.gov This planarity of the Cα-N-N=O moiety is a key structural feature of N-nitrosamines. nih.gov

In the case of beta-Alanine (B559535), N-nitroso-N-propyl-, the electron-withdrawing nature of the carboxylic acid group in the beta-alanine substituent can influence the electronic environment of the N-nitroso group. This can affect the energetics of metabolic activation, a critical step in the bioactivity of N-nitrosamines. nih.gov The presence of substituents on the alkyl chains can alter the electrophilicity and, consequently, the reactivity of the compound. nih.gov

The propyl group provides two potential sites for α-hydroxylation, a crucial rate-limiting step in the metabolic activation of many N-nitrosamines. acs.orgnih.gov The degree of α-carbon branching is a structural feature known to significantly affect the carcinogenic potency of nitrosamines. lhasalimited.org While the N-propyl group in this compound is unbranched, its presence is critical for the formation of reactive intermediates.

Correlations between Structural Features and Metabolic Pathways

The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the α-carbon. chemrxiv.orgmdpi.com This initial oxidation is a key initiating event in their bioactivation. chemrxiv.org For beta-Alanine, N-nitroso-N-propyl-, the N-propyl group is a likely target for CYP-mediated α-hydroxylation.

Following α-hydroxylation, the resulting unstable intermediate can decompose to form a reactive electrophilic diazonium species. acs.orgmdpi.com The nature of the alkyl group influences the identity of the resulting carbocation, which can then interact with cellular macromolecules.

In addition to α-hydroxylation, other metabolic pathways such as β- and γ-hydroxylation can occur on the propyl group. mdpi.com For instance, the metabolism of the related compound N-nitrosodi-n-propylamine (NDPA) involves β-hydroxylation to form N-nitroso-2-hydroxypropylpropylamine (NHPPA), which can be further oxidized. mdpi.comnih.gov It is plausible that beta-Alanine, N-nitroso-N-propyl- could undergo similar β-oxidation pathways on the propyl chain. The beta-alanine moiety itself may also be subject to metabolic transformations, although the primary focus for N-nitrosamine bioactivation is typically on the alkyl chains attached to the nitrosated nitrogen.

Comparative Analysis of N-Nitroso Compound Derivatives

To understand the structure-activity relationship of beta-Alanine, N-nitroso-N-propyl-, it is useful to compare it with other well-studied N-nitrosamines.

CompoundStructural FeaturesKey Metabolic Pathways
N-Nitrosodimethylamine (NDMA) Two methyl groupsα-carbon hydroxylation
N-Nitrosodiethylamine (NDEA) Two ethyl groupsα-carbon hydroxylation
N-Nitrosodi-n-propylamine (NDPA) Two n-propyl groupsα-, β-, and γ-hydroxylation
beta-Alanine, N-nitroso-N-propyl- One N-propyl group and one beta-alanine groupPredicted to undergo α- and β-hydroxylation on the propyl chain

NDMA and NDEA are small, volatile compounds with no functional groups beyond the nitroso moiety, making them readily susceptible to α-carbon hydroxylation. nih.gov In contrast, the presence of a longer alkyl chain in NDPA allows for hydroxylation at multiple positions (α, β, and γ). mdpi.com

For beta-Alanine, N-nitroso-N-propyl-, the beta-alanine group introduces polarity and a potential site for conjugation reactions, which may influence its distribution and excretion. The presence of the electron-withdrawing carboxylic acid group is a key differentiator from simple dialkylnitrosamines and is expected to impact its reactivity. lhasalimited.org

Theoretical and Computational Approaches to Structure-Activity Prediction

In recent years, computational methods have become increasingly important for assessing the potential risks associated with N-nitrosamine impurities. acs.orgnih.govusp.org These in silico approaches are valuable for predicting the reactivity and carcinogenic potential of N-nitrosamines, especially for compounds with limited experimental data. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to correlate structural features of molecules with their biological activity. For N-nitrosamines, these models can be used to predict carcinogenic potency based on descriptors such as molecular weight, logP, and electronic properties. chemrxiv.org The development of mechanistically based SARs aims to identify the structural features that most affect carcinogenic potency, such as the degree of α-carbon branching and the presence of electron-withdrawing groups. lhasalimited.org

Quantum Mechanics (QM) Modeling: QM methods, such as density functional theory (DFT), can be used to model the molecular interactions involved in the key initiating events of N-nitrosamine bioactivation. chemrxiv.org These models can predict the likelihood of metabolic α-carbon hydroxylation, which is a critical step in their activation. acs.orgnih.gov By calculating parameters related to the energetics of this reaction, QM approaches can provide insights into the relative reactivity of different N-nitrosamines. chemrxiv.org

For beta-Alanine, N-nitroso-N-propyl-, these computational tools could be employed to predict its metabolic activation potential and compare its likely reactivity to that of other N-nitrosamines for which experimental data are available. This would aid in a more comprehensive understanding of its structure-activity profile.

Advanced Analytical Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic methods coupled with sensitive detectors are the cornerstone for the analysis of N-nitroso compounds. The choice between gas chromatography (GC) and liquid chromatography (LC) is often dictated by the volatility and thermal stability of the target analyte.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of N-nitrosamines, it is frequently paired with a mass spectrometer (MS) or a thermal energy analyzer (TEA). The TEA is highly selective for the nitroso functional group, offering excellent sensitivity and reduced matrix interference.

While direct GC-MS analysis of NPRO-β-Ala may be challenging due to its relatively low volatility and the presence of a polar carboxyl group, derivatization can be employed to enhance its volatility. Esterification of the carboxylic acid group, for instance, would produce a more volatile derivative suitable for GC analysis.

A typical GC-MS method for nitrosamine (B1359907) analysis involves:

Sample Preparation: Extraction of the analyte from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Derivatization: Chemical modification to increase volatility and improve chromatographic behavior.

GC Separation: Separation on a capillary column, often with a non-polar or medium-polarity stationary phase.

MS Detection: Detection using either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity in quantification.

The following table summarizes typical GC-MS conditions used for the analysis of other N-nitrosamines, which could be adapted for a derivatized form of NPRO-β-Ala.

ParameterConditionReference
Instrument Thermo TSQ8000 Evo with a Trace 1310 GC
Column Varies depending on the specific nitrosaminesNot Specified
Carrier Gas HeliumNot Specified
Injection Mode SplitlessNot Specified
MS Ionization Electron Ionization (EI)
MS Mode Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM)

Table 1: Example GC-MS/MS Conditions for N-Nitrosamine Analysis.

Liquid chromatography is particularly well-suited for the analysis of non-volatile and thermally labile compounds like NPRO-β-Ala, as it does not require the analyte to be volatile. Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for trace analysis in complex matrices.

LC-MS/MS methods for nitrosamines typically involve:

Sample Preparation: Often a simple dilution ("dilute-and-shoot") or SPE for sample cleanup and concentration.

LC Separation: Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid to improve peak shape and ionization efficiency.

MS/MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization sources. The instrument is typically operated in MRM mode for quantification, monitoring specific precursor-to-product ion transitions for the target analyte and its isotopically labeled internal standard.

The table below outlines typical parameters for an LC-MS/MS method for the analysis of N-nitrosamines, which would be a suitable starting point for the development of a method for NPRO-β-Ala.

ParameterConditionReference
Instrument Waters Quattro LC-MS-MS
Column HyPurity C-18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Ionization Source ESI or APCI
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Example LC-MS/MS Conditions for N-Nitrosamine Analysis.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are invaluable for the structural confirmation of synthesized standards and for quantification, although generally with lower sensitivity than chromatographic methods.

UV-Visible Spectroscopy: N-nitrosamines exhibit a characteristic absorption band in the ultraviolet (UV) region, typically around 330-350 nm, corresponding to the n→π* transition of the N-N=O chromophore. A weaker absorption is also observed around 230-240 nm. This property can be utilized for detection and quantification, particularly after chromatographic separation.

Infrared (IR) Spectroscopy: The IR spectrum of NPRO-β-Ala would be expected to show characteristic absorption bands for the N-N=O stretch (typically around 1430-1490 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the definitive structural elucidation of NPRO-β-Ala. The spectra would provide information on the connectivity of atoms within the molecule, confirming the presence of the propyl and β-alanine moieties and their attachment to the nitroso group.

Method Development and Validation for Trace Analysis

The development and validation of an analytical method are crucial to ensure the reliability of the data. For trace analysis of NPRO-β-Ala, the following parameters must be thoroughly evaluated:

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. A coefficient of determination (r²) greater than 0.99 is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For nitrosamines in drinking water, LOQs in the low µg/L range have been reported.

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and reproducibility). RSD values below 15% are often targeted.

Accuracy/Trueness: This indicates the closeness of the mean of a set of results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries in the range of 70-120% are typically considered acceptable.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is particularly important when dealing with complex matrices. High-resolution mass spectrometry or tandem mass spectrometry provides a high degree of specificity.

Matrix Effects: In LC-MS, co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate results. The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects.

The table below presents validation data for the analysis of various N-nitrosamines in different matrices, illustrating the performance characteristics that would be expected for a validated method for NPRO-β-Ala.

ParameterValueCompound(s)MatrixReference
Linearity (r²) >0.998911 N-NitrosaminesWater
LOD (µg/L) 0.71 - 8.911 N-NitrosaminesWater
LOQ (µg/L) 2.3 - 29.811 N-NitrosaminesWater
Precision (RSD) < 12% (repeatability)11 N-NitrosaminesWater
Recovery (%) 47 - 12511 N-NitrosaminesWater
LOD (ng/mL) 0.18 - 0.38O⁶CMG, O⁶CMdGUrine

Table 3: Examples of Method Validation Parameters for N-Nitroso Compounds.

Environmental Occurrence and Fate in Research Contexts

Sources and Distribution of N-Nitroso Compounds in Environmental Systems

N-nitroso compounds, including beta-Alanine (B559535), N-nitroso-N-propyl-, are not typically produced commercially in large quantities but can be formed as byproducts in various industrial and natural processes. The fundamental reaction for their formation involves a nitrosating agent, such as nitrite (B80452) or nitrogen oxides, and a secondary or tertiary amine.

Natural and Anthropogenic Sources: The precursors to N-nitroso compounds are widespread in the environment. Amines are naturally present as components of proteins in living organisms, while nitrites and nitrates are part of the global nitrogen cycle and are also used as preservatives in food products. nih.gov Anthropogenic activities have significantly increased the environmental load of these precursors.

Key sources of N-nitroso compounds in the environment include:

Industrial Processes: Industries such as rubber and tire manufacturing, metalworking, and dye synthesis are significant sources of N-nitrosamines. nih.gov These compounds can be formed as contaminants or byproducts and subsequently released into the environment through wastewater and atmospheric emissions.

Agricultural Practices: The use of nitrogen-based fertilizers can lead to increased concentrations of nitrates and nitrites in soil and water, which can then react with naturally occurring or synthetically derived amines to form N-nitroso compounds.

Water Treatment: The use of chloramine (B81541) as a disinfectant in water treatment plants can lead to the formation of N-nitrosodimethylamine (NDMA) and other N-nitrosamines.

Consumer Products: Low levels of N-nitroso compounds have been detected in a variety of consumer products, including cosmetics, detergents, and pesticides. pmda.go.jp

Distribution in Environmental Compartments: Once formed, N-nitroso compounds can be distributed across various environmental compartments, including air, water, and soil. Their mobility and persistence are influenced by their physicochemical properties, such as water solubility and volatility. While specific data for beta-Alanine, N-nitroso-N-propyl- is scarce, the general distribution patterns of N-nitroso compounds have been studied. They have been detected in industrial wastewater, contaminated soils, and in the atmosphere near industrial sites. rsc.org

Environmental Transformation Pathways and Persistence

The environmental fate of N-nitroso compounds is determined by a combination of biotic and abiotic transformation processes. The persistence of a specific compound like beta-Alanine, N-nitroso-N-propyl- in the environment would depend on its susceptibility to these degradation mechanisms.

Abiotic Degradation:

Photolysis: Many N-nitroso compounds are susceptible to degradation by sunlight (photolysis). The N-N=O chromophore absorbs ultraviolet radiation, which can lead to the cleavage of the N-N bond. The rate of photolysis is dependent on factors such as the intensity of sunlight and the presence of other substances in the environment that can act as photosensitizers. For instance, N-nitrosodiphenylamine has been shown to be photodecomposed by sunlight wavelengths.

Hydrolysis: The stability of N-nitroso compounds in water is pH-dependent. While many are relatively stable in neutral or alkaline conditions, they can undergo hydrolysis under acidic conditions, although this process is generally slow. nih.gov

Biotic Degradation: Microbial degradation is a significant pathway for the removal of some N-nitroso compounds from the environment. Certain microorganisms have been shown to be capable of metabolizing these compounds. For example, studies on N-nitrosodiphenylamine have demonstrated that it can be biodegraded by microbial populations in wastewater and soil, with adaptation of the microbial community leading to more rapid degradation over time.

Implications of Industrial and Anthropogenic Processes on Environmental Presence

Industrial and anthropogenic activities are the primary drivers for the environmental presence of many N-nitroso compounds. The formation of beta-Alanine, N-nitroso-N-propyl- would likely be linked to industrial settings where both N-propylamine or its precursors and nitrosating agents are present.

Industrial Formation: The synthesis of beta-alanine itself can involve processes that might inadvertently lead to the formation of N-nitroso compounds if nitrosating agents are present. For instance, industrial production of beta-alanine can utilize acrylonitrile (B1666552) and ammonia. If nitrite is present in the process water or as a contaminant in the reagents, there is a potential for the formation of N-nitroso compounds.

Wastewater and Emissions: Wastewater from industries that use amines and nitrites is a significant potential source of N-nitroso compounds in the aquatic environment. Similarly, atmospheric emissions from these facilities can release volatile N-nitroso compounds and their precursors into the air. The presence of N-nitroso compounds has been documented in the air of various industrial settings, including tanneries and rubber factories. pmda.go.jprsc.org

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